molecular formula C18H12N2Na2O6S B12690175 Disodium 3-methyl-5-((6-sulphonato-2-naphthyl)azo)salicylate CAS No. 84100-01-6

Disodium 3-methyl-5-((6-sulphonato-2-naphthyl)azo)salicylate

Cat. No.: B12690175
CAS No.: 84100-01-6
M. Wt: 430.3 g/mol
InChI Key: SVPGNVUJXUQAAX-UHFFFAOYSA-L
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Description

Disodium 3-methyl-5-((6-sulphonato-2-naphthyl)azo)salicylate is a synthetic azo dye compound. It is known for its vibrant color and is commonly used in various industrial applications, including textiles, food coloring, and cosmetics. The compound is characterized by its complex molecular structure, which includes a naphthyl group, a sulfonate group, and an azo linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3-methyl-5-((6-sulphonato-2-naphthyl)azo)salicylate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 6-amino-2-naphthalenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-methyl-5-hydroxybenzoic acid under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

Disodium 3-methyl-5-((6-sulphonato-2-naphthyl)azo)salicylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under various conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthyl and salicylate groups.

    Reduction: Amines derived from the reduction of the azo group.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Disodium 3-methyl-5-((6-sulphonato-2-naphthyl)azo)salicylate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in analytical chemistry for complexometric titrations.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.

Mechanism of Action

The mechanism of action of disodium 3-methyl-5-((6-sulphonato-2-naphthyl)azo)salicylate involves its interaction with molecular targets through its azo and sulfonate groups. The compound can form complexes with metal ions, which is the basis for its use in analytical chemistry. In biological systems, it can bind to proteins and nucleic acids, affecting their function and structure.

Comparison with Similar Compounds

Disodium 3-methyl-5-((6-sulphonato-2-naphthyl)azo)salicylate is unique due to its specific molecular structure and properties. Similar compounds include:

    Disodium 4-amino-3-((6-sulphonato-2-naphthyl)azo)benzenesulfonate: Another azo dye with similar applications but different molecular structure.

    Disodium 2-hydroxy-5-((4-sulphonato-2-naphthyl)azo)benzoate: Used in similar industrial applications but with different chemical properties.

    Disodium 3-((4-sulphonato-2-naphthyl)azo)-4-hydroxybenzenesulfonate: Another related compound with distinct uses and reactivity.

This compound stands out due to its specific combination of functional groups, which confer unique chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

84100-01-6

Molecular Formula

C18H12N2Na2O6S

Molecular Weight

430.3 g/mol

IUPAC Name

disodium;6-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C18H14N2O6S.2Na/c1-10-6-14(9-16(17(10)21)18(22)23)20-19-13-4-2-12-8-15(27(24,25)26)5-3-11(12)7-13;;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

SVPGNVUJXUQAAX-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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